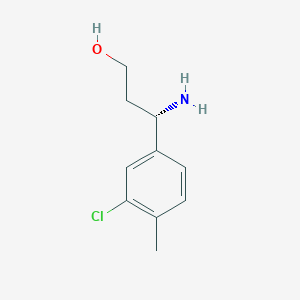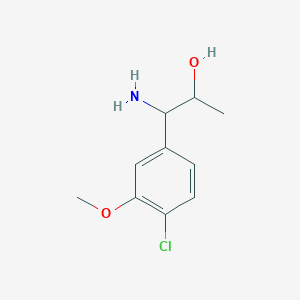
1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of a hydroxyl group to the amine, which can be achieved through various methods, including catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative reducing agents and catalysts to optimize the reaction conditions and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the aromatic ring.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the aromatic ring.
Applications De Recherche Scientifique
1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-1-(4-methoxyphenyl)propan-2-OL: Lacks the chloro group, which may affect its reactivity and interactions.
1-Amino-1-(4-chlorophenyl)propan-2-OL: Lacks the methoxy group, which can influence its solubility and binding properties.
1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL: The presence of a methyl group instead of a methoxy group can alter its chemical behavior.
Uniqueness
1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and methoxy groups on the aromatic ring allows for diverse chemical modifications and interactions, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C10H14ClNO2 |
|---|---|
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3 |
Clé InChI |
PCQTYACTMUPYOI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC(=C(C=C1)Cl)OC)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



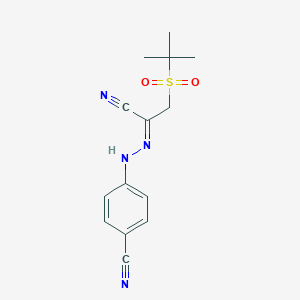
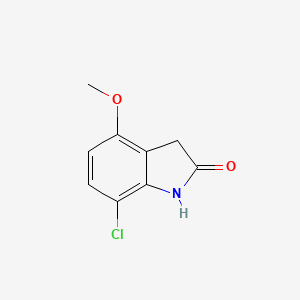
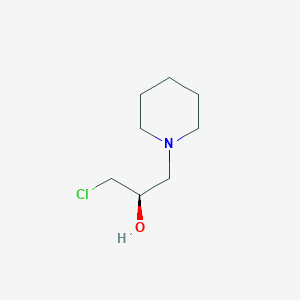
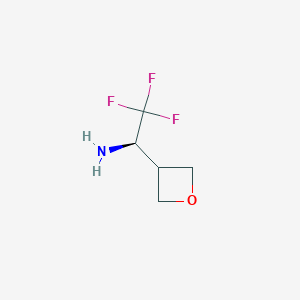
![7-Methyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13057261.png)
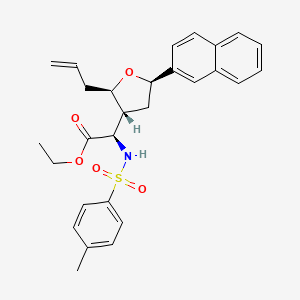
![2-[(E)-N'-[(4-methylphenyl)methyl]-N''-phenylcarbamimidamido]aceticacid](/img/structure/B13057268.png)
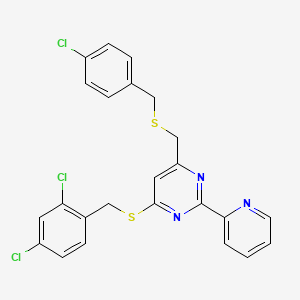
![4-(2-(4-Fluorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057280.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate](/img/structure/B13057288.png)
![Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate](/img/structure/B13057298.png)
